2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of thiophene derivatives, including 2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring. Industrial production methods often utilize microwave irradiation and other advanced techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) and oxidizing agents like potassium permanganate (KMnO4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones .
Scientific Research Applications
2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has significant applications in scientific research, particularly in medicinal chemistry. Thiophene derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, these compounds are utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For instance, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell growth and proliferation . Others may interact with enzymes or receptors, leading to their therapeutic effects. The specific mechanism of action of 2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide would depend on its structural features and the biological context in which it is used .
Comparison with Similar Compounds
Thiophene derivatives are structurally similar to other heterocyclic compounds like furan and pyrrole derivatives. the presence of a sulfur atom in the thiophene ring imparts unique electronic properties that distinguish them from other heterocycles . Similar compounds include 2-butylthiophene, used in the synthesis of anticancer agents, and 2-octylthiophene, used in the synthesis of anti-atherosclerotic agents . The unique structural features of 2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide, such as the cyclohexanecarboxamido and N-methyl groups, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(cyclohexanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-19-17(22)15-13-10-6-3-7-11-14(13)23-18(15)20-16(21)12-8-4-2-5-9-12/h12H,2-11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHWBMGBCOOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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